molecular formula C14H22ClNO B1398225 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride CAS No. 1220019-19-1

3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride

Cat. No.: B1398225
CAS No.: 1220019-19-1
M. Wt: 255.78 g/mol
InChI Key: JAEZXBAOFCWQTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride can be represented by the InChI code: 1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 241.76 . The InChI key is UDLWUZXRKWQDTP-UHFFFAOYSA-N .

Scientific Research Applications

Antimicrobial and Antifungal Properties

One notable application of compounds structurally related to 3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride includes antimicrobial and antifungal activities. For instance, Masila et al. (2020) synthesized derivatives, including a pyrrolidine derivative of a carvotacetone, which exhibited activity against Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria. These findings highlight the potential of structurally related compounds in developing new antimicrobial agents Masila et al., 2020.

Catalytic Applications

The pyrrolidine ring, a key structural component of this compound, has been employed in various catalytic processes. Sano et al. (2006) described a pyrrolidine-catalyzed deconjugative esterification process, demonstrating the versatility of pyrrolidine in organic synthesis Sano et al., 2006.

Synthesis of Bioactive Compounds

Pyrrolidine derivatives have been used in the synthesis of bioactive compounds. A study by Jurd (1988) involved the synthesis of pyrrolidinylbenzopyran derivatives, which provided a route to bioactive heterocyclic analogs of anti-cancer drugs like podophyllotoxin Jurd, 1988.

Material Science Applications

In the field of materials science, derivatives similar to this compound have been explored. Whelpley et al. (2022) synthesized phenoxy ring-substituted isopropyl phenylcyanoacrylates, which were copolymerized with styrene, indicating the potential of these compounds in polymer synthesis Whelpley et al., 2022.

Pharmaceutical Research

Pyrrolidine cores are significant in the development of pharmaceuticals. Wang et al. (2001) described the synthesis of a potent inhibitor of influenza neuraminidase containing a pyrrolidine core, demonstrating the importance of this structure in medicinal chemistry Wang et al., 2001.

Properties

IUPAC Name

3-(3-methyl-4-propan-2-ylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-10(2)14-5-4-12(8-11(14)3)16-13-6-7-15-9-13;/h4-5,8,10,13,15H,6-7,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEZXBAOFCWQTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCNC2)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 5
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride
Reactant of Route 6
3-(4-Isopropyl-3-methylphenoxy)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.